Haperforin F

Description

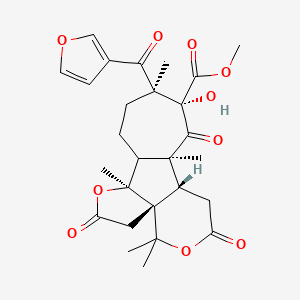

Haperforin G is a highly oxygenated limonoid-derived tetranortriterpenoid isolated from Harrisonia perforata. It exhibits significant biological activity, particularly as a potent inhibitor of human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a therapeutic target for metabolic disorders . Structurally, it features a complex polycyclic framework with two all-carbon quaternary stereocenters (C10 and C13), a chiral tertiary alcohol (C6), and multiple unsaturated bonds (C1-C2 and C8-C14). Its scarcity in nature (<0.001% yield from plant sources) has driven extensive synthetic efforts to enable pharmacological exploration .

Properties

Molecular Formula |

C27H32O10 |

|---|---|

Molecular Weight |

516.5 g/mol |

IUPAC Name |

methyl (2S,6R,11R,12S,14S,15R)-15-(furan-3-carbonyl)-14-hydroxy-2,7,7,12,15-pentamethyl-4,9,13-trioxo-3,8-dioxatetracyclo[10.5.0.02,6.06,11]heptadecane-14-carboxylate |

InChI |

InChI=1S/C27H32O10/c1-22(2)26-12-18(29)37-25(26,5)15-7-9-23(3,19(30)14-8-10-35-13-14)27(33,21(32)34-6)20(31)24(15,4)16(26)11-17(28)36-22/h8,10,13,15-16,33H,7,9,11-12H2,1-6H3/t15?,16-,23-,24+,25-,26+,27-/m0/s1 |

InChI Key |

ZCRRBAIUVLLATL-NTIOJBHZSA-N |

Isomeric SMILES |

C[C@]1(CCC2[C@]([C@@H]3CC(=O)OC([C@]34[C@]2(OC(=O)C4)C)(C)C)(C(=O)[C@@]1(C(=O)OC)O)C)C(=O)C5=COC=C5 |

Canonical SMILES |

CC1(C23CC(=O)OC2(C4CCC(C(C(=O)C4(C3CC(=O)O1)C)(C(=O)OC)O)(C)C(=O)C5=COC=C5)C)C |

Synonyms |

haperforin F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Haperforin G vs. Haperforin C2 and D

Haperforin G shares structural motifs with other limonoids, such as Haperforin C2 and Haperforin D, but differs in functionalization and bioactivity:

Key Findings :

- Haperforin G’s α,β-unsaturated enone moiety is critical for 11β-HSD1 inhibition, while Haperforin D’s epoxide group confers prodrug properties dependent on CYP27A1-mediated activation .

- Haperforin G demonstrates superior selectivity for melanoma cells over non-malignant cells compared to Haperforin C2 .

Haperforin G vs. Hyperforin

Though both contain polycyclic frameworks, Hyperforin (a phloroglucinol derivative from Hypericum perforatum) is structurally distinct from Haperforin G.

Data Tables

Table 1: Crystallographic Data for Haperforin G

| Parameter | Value |

|---|---|

| Empirical Formula | C25H28O6 |

| Molecular Weight | 424.47 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| Unit Cell Dimensions | a = 7.2258 Å, b = 11.6412 Å, c = 27.1277 Å |

Table 2: Comparative Bioactivity Profiles

| Compound | IC50 (11β-HSD1) | CYP27A1 Dependency |

|---|---|---|

| Haperforin G | 0.8 µM (potent inhibition) | No |

| Haperforin D | Not applicable | Yes (prodrug activation) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.